molecular formula C13H18O2 B3056504 2'-Pentyloxyacetophenone CAS No. 7191-39-1

2'-Pentyloxyacetophenone

Cat. No.: B3056504
CAS No.: 7191-39-1
M. Wt: 206.28 g/mol
InChI Key: DHDSALKEOLDSSE-UHFFFAOYSA-N
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Description

2'-Pentyloxyacetophenone (IUPAC: 1-[2-hydroxy-4-(pentyloxy)phenyl]ethanone, CAS 101002-29-3) is a substituted acetophenone derivative characterized by a hydroxy group at the 2-position and a pentyloxy (-O-C₅H₁₁) substituent at the 4-position of the aromatic ring (Figure 1). Its molecular formula is C₁₃H₁₈O₃, with a molecular weight of 222.28 g/mol. This compound is synthesized via nucleophilic substitution reactions, typically involving alkylation of hydroxyacetophenone precursors under basic conditions .

Properties

CAS No.

7191-39-1

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

1-(2-pentoxyphenyl)ethanone

InChI

InChI=1S/C13H18O2/c1-3-4-7-10-15-13-9-6-5-8-12(13)11(2)14/h5-6,8-9H,3-4,7,10H2,1-2H3

InChI Key

DHDSALKEOLDSSE-UHFFFAOYSA-N

SMILES

CCCCCOC1=CC=CC=C1C(=O)C

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)C

Other CAS No.

7191-39-1

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Solubility: Moderate in polar organic solvents (e.g., ethanol, acetone) due to the hydroxy and ether functionalities.
  • Applications : Used in organic synthesis as an intermediate for pharmaceuticals, fragrances, and agrochemicals. Its lipophilic pentyloxy chain enhances membrane permeability in drug candidates .

Comparative Analysis with Structural Analogues

Structural and Physical Properties

The table below compares 2'-pentyloxyacetophenone with structurally related acetophenone derivatives:

Compound CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Key Physical Properties
This compound 101002-29-3 C₁₃H₁₈O₃ 222.28 2-hydroxy, 4-pentyloxy Melting point: ~85–90°C
2'-Methoxyacetophenone 577-16-2 C₉H₁₀O₂ 150.18 2-hydroxy, 4-methoxy Density: 1.026 g/mL (25°C)
4'-Pentylacetophenone 37593-02-5 C₁₃H₁₈O 190.28 4-pentyl Boiling point: 295–298°C
2'-Phenoxyacetophenone 721-04-0 C₁₄H₁₂O₂ 212.24 2-phenoxy Solubility: High in dichloromethane
2'-Fluoro-4'-pentyloxyacetophenone 203066-99-3 C₁₃H₁₇FO₃ 240.27 2-fluoro, 4-pentyloxy Purity: 95% (HPLC)

Key Observations :

  • Substituent Effects: The pentyloxy group in this compound increases lipophilicity compared to methoxy (2'-methoxyacetophenone) or phenoxy (2'-phenoxyacetophenone) derivatives, influencing solubility and bioavailability .
  • Fluorinated Analogues: Introduction of fluorine (e.g., 2'-fluoro-4'-pentyloxyacetophenone) enhances metabolic stability and binding affinity in drug design .

Reactivity Trends :

  • The hydroxy group in this compound enables further functionalization (e.g., esterification, glycosylation), while the ether linkage (pentyloxy) resists hydrolysis under mild conditions .
  • Methoxy and phenoxy derivatives exhibit faster oxidative degradation due to weaker C-O bonds .

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